molecular formula C18H17Cl3N2O B2938702 3,4-dichloro-N-(5-chloro-2-piperidinophenyl)benzenecarboxamide CAS No. 866144-24-3

3,4-dichloro-N-(5-chloro-2-piperidinophenyl)benzenecarboxamide

Cat. No.: B2938702
CAS No.: 866144-24-3
M. Wt: 383.7
InChI Key: BDGNEKPOABYQIQ-UHFFFAOYSA-N
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Description

This compound is a benzenecarboxamide derivative featuring a 3,4-dichlorophenyl core substituted with a 5-chloro-2-piperidinophenyl group. The chlorine substituents at positions 3 and 4 on the benzene ring, along with the 5-chloro group on the phenyl ring, contribute to its electronic and steric properties, influencing solubility, stability, and binding affinity .

Properties

IUPAC Name

3,4-dichloro-N-(5-chloro-2-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl3N2O/c19-13-5-7-17(23-8-2-1-3-9-23)16(11-13)22-18(24)12-4-6-14(20)15(21)10-12/h4-7,10-11H,1-3,8-9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGNEKPOABYQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-(5-chloro-2-piperidinophenyl)benzenecarboxamide typically involves multiple steps, starting with the chlorination of the phenyl ring and the subsequent formation of the piperidine ring. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 3,4-dichloro-N-(5-chloro-2-piperidinophenyl)benzenecarboxamide may be employed in the study of enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential applications in medicinal chemistry, where it could be used to develop new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which 3,4-dichloro-N-(5-chloro-2-piperidinophenyl)benzenecarboxamide exerts its effects depends on its molecular targets and pathways. The presence of chlorine atoms and the piperidine ring may influence its binding affinity to certain receptors or enzymes, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound :
  • Core : Benzenecarboxamide.
  • Substituents: 3,4-Dichlorophenyl. 5-Chloro-2-piperidinophenyl.
  • Key Functional Groups : Amide bond, piperidine ring, chlorine atoms.
Analog 1 : 3,4-Dichloro-N-(2-Cyanophenyl)-5-Isothiazolecarboxamide
  • Core : Isothiazolecarboxamide.
  • Substituents: 3,4-Dichlorophenyl. 2-Cyanophenyl.
  • Key Differences: Replacement of the piperidine ring with a cyano group and an isothiazole core.
Analog 2 : 2,4-Dichloro-N-(6-Methyl-4-Oxo-3,4-Dihydro-2H-Thiochromen-3-yl)Benzenecarboxamide
  • Core : Benzenecarboxamide.
  • Substituents :
    • 2,4-Dichlorophenyl.
    • 6-Methyl-thiochromen ring.
  • Key Differences : Thiochromen system introduces sulfur and a fused bicyclic structure, altering electronic properties and steric bulk compared to the piperidine group.

Physicochemical Properties

Property Target Compound Analog 1 Analog 2
Molecular Weight ~400 g/mol (estimated) ~350 g/mol (estimated) 366.3 g/mol
Chlorine Substituents 3,4- and 5-chloro 3,4-dichloro 2,4-dichloro
Key Heterocycles Piperidine Isothiazole Thiochromen
LogP (estimated) ~3.5 (high lipophilicity) ~2.8 (moderate) ~3.2 (moderate-high)

Notes:

  • Analog 2’s thiochromen system introduces sulfur, which may improve metabolic stability compared to the piperidine analog .

Biological Activity

3,4-Dichloro-N-(5-chloro-2-piperidinophenyl)benzenecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial efficacy, cytotoxicity, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17Cl3N2OC_{17}H_{17}Cl_3N_2O. The compound features a dichlorobenzene moiety, a piperidine ring, and an amide functional group. These structural components contribute to its biological activity.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, a study evaluated various derivatives of chlorinated cinnamamides against gram-positive bacteria and mycobacterial strains. The findings indicated that some derivatives demonstrated submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), suggesting that this compound may also possess similar efficacy due to its structural analogies .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameActivity Against S. aureusActivity Against MRSAOther Notable Activities
Compound ASubmicromolarYesActive against M. tuberculosis
Compound BMicromolarYesActive against E. faecalis
This compoundTBDTBDTBD

Cytotoxicity

The cytotoxic effects of this compound have not been extensively documented; however, related compounds have shown selective toxicity towards various human tumor cell lines. For example, studies on similar piperidinyl compounds indicated varying levels of cytotoxicity, with some derivatives exhibiting significant activity against leukemia cells and other cancer types . The structure-activity relationship indicates that modifications in the piperidine ring can influence cytotoxic outcomes.

Table 2: Cytotoxicity of Related Piperidine Derivatives

Compound NameIC50 (μM)Cancer Type
Compound C15Leukemia
Compound D30Melanoma
This compoundTBDTBD

Structure-Activity Relationships (SAR)

The biological activity of chlorinated compounds often correlates with their lipophilicity and electronic properties. The presence of chlorine substituents can enhance the lipophilicity, improving membrane permeability and interaction with biological targets . The SAR studies suggest that the position and number of chlorine atoms significantly influence both antimicrobial and cytotoxic properties.

Case Studies

  • Antimicrobial Study : A series of chlorinated cinnamamides were tested for their efficacy against various bacterial strains. The results highlighted that compounds with similar structural features to this compound exhibited potent activity against resistant strains .
  • Cytotoxic Evaluation : Another study assessed the cytotoxicity of piperidine derivatives across multiple human cancer cell lines. The findings indicated that certain modifications led to enhanced cytotoxic effects, suggesting potential pathways for developing new therapeutic agents .

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